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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzaldehyde

Cat. No.: B1588500 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-4-
methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research.

Designed for researchers, scientists, and drug development professionals, this document offers

in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, grounded in established scientific principles and supported by

data from analogous compounds. The protocols and analyses herein are structured to provide

a self-validating framework for the spectroscopic identification and characterization of this

compound.

Molecular Structure and Physicochemical
Properties
2-Chloro-4-methoxybenzaldehyde possesses a substituted benzene ring with a chloro group

at the 2-position, a methoxy group at the 4-position, and an aldehyde functional group at the 1-

position. Understanding this substitution pattern is crucial for interpreting its spectroscopic

signatures.
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Property Value Source

Molecular Formula C₈H₇ClO₂ PubChem[1][2]

Molecular Weight 170.59 g/mol PubChem[1][2]

IUPAC Name
2-chloro-4-

methoxybenzaldehyde
PubChem[1]

CAS Number 54439-75-7 PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted NMR data for 2-
chloro-4-methoxybenzaldehyde in deuterated chloroform (CDCl₃) is presented below. These

predictions are based on established substituent effects and analysis of structurally similar

compounds.[3][4]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the

methoxy protons, and the aromatic protons.

Signal
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1 10.3 - 10.5 Singlet - Aldehyde-H

2 7.8 - 7.9 Doublet ~8.5 H-6

3 7.0 - 7.1 Doublet ~2.5 H-3

4 6.9 - 7.0
Doublet of

Doublets
~8.5, ~2.5 H-5

5 3.9 - 4.0 Singlet - Methoxy-H

Interpretation and Rationale:
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Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the

adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield

chemical shift.

Aromatic Protons: The electron-donating methoxy group and the electron-withdrawing chloro

and aldehyde groups influence the chemical shifts of the aromatic protons. H-6 is ortho to

the aldehyde group and is expected to be the most downfield of the aromatic protons. H-3 is

ortho to the chloro group and meta to the aldehyde, appearing as a doublet. H-5 is coupled

to both H-6 and H-3, resulting in a doublet of doublets.

Methoxy Protons: The protons of the methoxy group are shielded and appear as a singlet in

the upfield region.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Signal
Predicted Chemical Shift
(δ, ppm)

Assignment

1 188 - 190 C=O (Aldehyde)

2 162 - 164 C-4 (C-OCH₃)

3 135 - 137 C-2 (C-Cl)

4 132 - 134 C-6

5 128 - 130 C-1

6 115 - 117 C-5

7 112 - 114 C-3

8 55 - 57 OCH₃

Interpretation and Rationale:

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a

very downfield chemical shift.
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-4)

and the carbon attached to the chlorine (C-2) are expected to be downfield. The other

aromatic carbons will have shifts determined by the combined electronic effects of the

substituents.

Methoxy Carbon: The carbon of the methoxy group appears in the upfield region.

Experimental Protocol for NMR Spectroscopy
To acquire high-quality ¹H and ¹³C NMR spectra, the following protocol is recommended:

Sample Preparation:

Weigh approximately 10-20 mg of 2-chloro-4-methoxybenzaldehyde.

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz

Pulse Sequence: zg30

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz

Pulse Sequence: zgpg30 (proton-decoupled)
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Number of Scans: 1024 or more

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The predicted IR spectrum of 2-chloro-4-methoxybenzaldehyde will exhibit characteristic

absorption bands.[6][7]

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

2850-2950 Medium C-H stretch (methoxy)

2720-2820 Medium, Sharp C-H stretch (aldehyde)

1680-1700 Strong, Sharp
C=O stretch (aromatic

aldehyde)

1580-1600 Medium-Strong C=C stretch (aromatic ring)

1250-1300 Strong C-O stretch (aryl ether)

1020-1080 Medium C-O stretch (aryl ether)

750-850 Strong C-Cl stretch

Interpretation and Rationale:

Aldehyde Group: The presence of a strong, sharp peak around 1680-1700 cm⁻¹ is indicative

of the carbonyl (C=O) stretch of an aromatic aldehyde. The conjugation with the benzene

ring lowers the stretching frequency compared to a saturated aldehyde.[6][7] The

characteristic C-H stretch of the aldehyde proton is expected to appear as a medium-

intensity band between 2720-2820 cm⁻¹.[6]

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be visible in the 1580-

1600 cm⁻¹ region.
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Methoxy Group: The strong C-O stretching vibrations of the aryl ether functionality are

expected in the 1250-1300 cm⁻¹ and 1020-1080 cm⁻¹ regions.

Chloro Group: The C-Cl stretching vibration will likely be observed in the fingerprint region,

typically between 750-850 cm⁻¹.

Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining the IR spectrum is as follows:

Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid 2-chloro-4-methoxybenzaldehyde sample onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-chloro-4-methoxybenzaldehyde, electron ionization (EI) is a common

technique.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 170. Due to

the presence of the chlorine-37 isotope, an M+2 peak at m/z 172 with an intensity of
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approximately one-third of the M⁺ peak is expected.[8][9]

Major Fragments:

m/z 169: Loss of a hydrogen atom from the aldehyde group ([M-H]⁺).

m/z 141: Loss of the formyl radical (-CHO) ([M-CHO]⁺).

m/z 135: Loss of a chlorine atom ([M-Cl]⁺).

m/z 127: Loss of a methyl radical from the methoxy group followed by loss of CO.

m/z 112: Loss of a chlorine atom and a methyl radical.

m/z 77: Phenyl cation, although less likely due to the substituents.

Logical Fragmentation Pathways
The fragmentation of 2-chloro-4-methoxybenzaldehyde under EI conditions is expected to

follow logical pathways initiated by the ionization of the molecule.

[C₈H₇ClO₂]⁺˙
m/z 170

[C₈H₆ClO₂]⁺
m/z 169

- H˙

[C₇H₆ClO]⁺
m/z 141

- CHO˙

[C₈H₇O₂]⁺
m/z 135

- Cl˙

Click to download full resolution via product page

Caption: Primary fragmentation pathways of 2-chloro-4-methoxybenzaldehyde.

Experimental Protocol for Mass Spectrometry
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Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids or after separation by gas chromatography (GC-MS).

Ionization:

Utilize electron ionization (EI) with a standard energy of 70 eV.

Analysis:

Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

Data Interpretation:

Identify the molecular ion peak and the characteristic M+2 isotopic peak for chlorine.

Analyze the fragmentation pattern to confirm the structure.

Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H

NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal

identification and characterization of 2-chloro-4-methoxybenzaldehyde. By understanding the

principles behind the expected spectral features and following the outlined experimental

protocols, researchers can confidently verify the structure and purity of this important chemical

intermediate, ensuring the integrity of their subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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